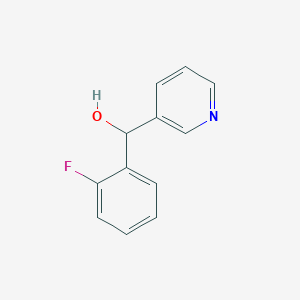

(2-Fluorophenyl)(3-pyridinyl)methanol

Description

(2-Fluorophenyl)(3-pyridinyl)methanol is a bifunctional aromatic alcohol featuring a fluorinated phenyl ring and a pyridine moiety. Its structure combines the electron-withdrawing effects of fluorine with the hydrogen-bonding capability of the pyridinyl and hydroxyl groups, making it a versatile intermediate in medicinal chemistry and drug design.

Properties

Molecular Formula |

C12H10FNO |

|---|---|

Molecular Weight |

203.21 g/mol |

IUPAC Name |

(2-fluorophenyl)-pyridin-3-ylmethanol |

InChI |

InChI=1S/C12H10FNO/c13-11-6-2-1-5-10(11)12(15)9-4-3-7-14-8-9/h1-8,12,15H |

InChI Key |

NEXWRNHLCALCJW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(C2=CN=CC=C2)O)F |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CN=CC=C2)O)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Halogenated Pyridinyl Derivatives

- (2-Chloro-6-fluoro-pyridin-3-yl)-methanol (CAS 1227563-88-3): Structure: Chlorine and fluorine substituents at positions 2 and 6 on the pyridinyl ring. Applications: Investigated as a building block for CNS-targeting drugs .

- (2-Fluoro-4-iodopyridin-3-yl)methanol (CAS 444666-39-1): Structure: Iodo and fluoro groups at positions 4 and 2. Synthesis: Prepared via nucleophilic substitution reactions, with yields dependent on halogen reactivity .

Functionalized Pyridinyl Derivatives

- (5-(3-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol (CAS 1096916-32-3): Structure: A trifluoromethylphenyl group attached to the pyridinyl ring. Properties: The CF₃ group enhances metabolic stability and bioavailability by reducing oxidative degradation. Biological Activity: Used in kinase inhibitor development due to its strong electron-withdrawing effects .

Substituent Variations on the Phenyl Ring

- [5-(2-Fluorophenyl)isoxazol-3-yl]methanol (CAS 1105191-15-8): Structure: Incorporates an isoxazole ring fused to the fluorophenyl group. Properties: The isoxazole moiety improves water solubility and hydrogen-bonding capacity. Applications: Explored in antiviral and anti-inflammatory drug candidates .

- [1-(2-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanol: Structure: Triazole ring substitution enhances π-π stacking interactions. Synthesis: Click chemistry approaches yield 64–72% efficiency, similar to methods in .

Heterocyclic Modifications

- [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol: Structure: Pyrrolidine ring replaces the pyridinyl group. Properties: Increased conformational flexibility and basicity, favoring interactions with G-protein-coupled receptors. Challenges: Reduced thermal stability compared to aromatic analogs .

Key Research Findings

- Electronic Effects: Fluorine at the phenyl ring’s ortho position (as in (2-Fluorophenyl)(3-pyridinyl)methanol) increases electrophilicity, facilitating nucleophilic attacks in prodrug synthesis (e.g., β-D-N4-hydroxycytidine ester prodrugs in ).

- Biological Performance: Pyridinyl methanol derivatives with halogenated phenyl groups exhibit enhanced antiviral activity compared to non-halogenated analogs, likely due to improved target binding and metabolic resistance .

- Synthetic Challenges : Steric hindrance from bulky substituents (e.g., iodine in ) reduces reaction yields, necessitating optimized coupling agents like HBTU/HOBt ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.